![molecular formula C20H23FN6O2S B5506716 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemically synthesized molecules typically involved in biochemical studies and pharmaceutical research. Compounds similar to this one are often explored for their potential interactions with biological targets such as enzymes, receptors, and other proteins. They may serve as lead compounds in drug discovery or as tools for probing biological pathways.
Synthesis Analysis
The synthesis of compounds like "4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine" often involves multi-step organic reactions, including cyclo condensation, nucleophilic substitution, and amine coupling. These processes require precise conditions such as catalyst presence, specific reagents, and controlled temperatures to ensure the desired product's yield and purity. For example, Rajkumar et al. (2014) describe the synthesis of related piperazine derivatives using cyclo condensation with specific catalysts and conditions, providing insights into the complex nature of synthesizing these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. Structural analysis reveals information about the spatial arrangement of atoms, molecular conformation, and electronic properties, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies like the one by Naveen et al. (2015) provide detailed information on the crystal and molecular structure of related compounds, which is essential for understanding their biological activity (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Reactions and Properties
These compounds typically participate in reactions such as nucleophilic substitution, electrophilic addition, and redox reactions. Their chemical properties, such as acidity, basicity, and reactivity towards different reagents, are influenced by the functional groups present in the molecule. The chemical behavior in biological systems can be predicted by studying these reactions and properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, boiling point, and stability, are determined by the compound's molecular structure. These properties are crucial for the practical handling of the compound, its formulation for biological studies, and its overall utility in research or pharmaceutical applications.
Chemical Properties Analysis
The chemical properties encompass reactivity with various biological targets, resistance to metabolic degradation, and the ability to cross biological barriers. These properties are essential for the compound's potential as a therapeutic agent or a biological probe.
References:
properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-14-15(2)27(13-22-14)20-12-19(23-16(3)24-20)25-7-9-26(10-8-25)30(28,29)18-6-4-5-17(21)11-18/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSKZLYRTQCMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

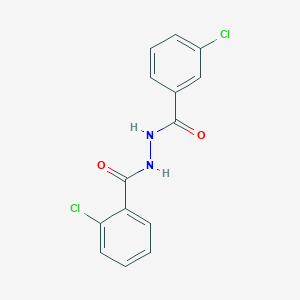
![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)
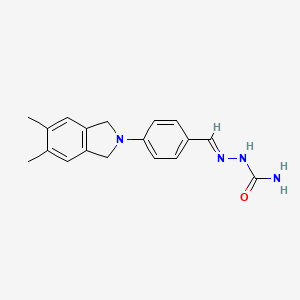
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
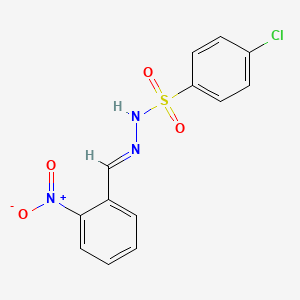

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)
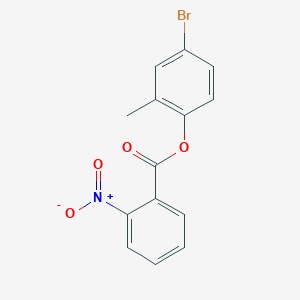
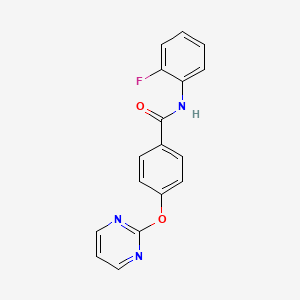

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)